molecular formula C30H50O5 B088477 Camelliagenin C CAS No. 14440-27-8

Camelliagenin C

Cat. No. B088477
CAS RN: 14440-27-8
M. Wt: 490.7 g/mol
InChI Key: SPCSEMLFKVZFJN-CUCCWGAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camelliagenin C is a natural compound found in Camellia sinensis, commonly known as green tea. It belongs to the class of flavonoids and has gained significant attention due to its potential therapeutic applications. Camelliagenin C has been extensively studied for its various biological activities and has shown promising results in treating various diseases.

Scientific Research Applications

  • Chemical Structure and Properties :

    • Camelliagenin C, along with Camelliagenin A and B, has been structurally analyzed, revealing details about its hydroxyl group configurations and other chemical properties. This foundational knowledge is crucial for understanding its potential applications (Itokawa, Sawada, & Murakami, 1969).
  • Agricultural and Industrial Applications :

    • The by-products of Camellia oleifera, which contain Camelliagenin C, are used in various industries, including medicine, health foods, and daily chemical products. These applications demonstrate the versatile nature of Camelliagenin C and its derivatives (Quan et al., 2022).
  • Spectroscopic Analysis :

    • Comprehensive spectroscopic analysis of Camelliagenin C, such as NMR spectral studies, provides essential data for researchers needing information on its molecular structure (Rumampuk et al., 2012).
  • Antibacterial Effects :

    • Camelliagenin from Camellia oleifera seeds has shown significant inhibition against bacterial pathogens, suggesting its potential as an antibiotic substitute. This application is particularly relevant in the context of increasing antibiotic resistance (Ye et al., 2015).
  • Molecular Biology and Genomics :

    • Research in molecular biology, including transcriptome and proteome profiling, has been conducted on Camellia species, providing insights into the roles of compounds like Camelliagenin C in the plant's biology (Tan et al., 2013).
  • Pharmacological and Therapeutic Potential :

    • The pharmacological properties of Camelliagenin C and related compounds have been explored, such as their potential in treating inflammation and gastric ulcers. This indicates the possible medical applications of Camelliagenin C (Akanda & Park, 2017).

properties

CAS RN

14440-27-8

Product Name

Camelliagenin C

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol

InChI

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3

InChI Key

SPCSEMLFKVZFJN-CUCCWGAISA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C

melting_point

280-283°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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